molecular formula C21H29N3O5 B11458122 Methyl 6-(azepan-1-ylmethyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 6-(azepan-1-ylmethyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11458122
M. Wt: 403.5 g/mol
InChI Key: BVDXLXKEEVSGNH-UHFFFAOYSA-N
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Description

METHYL 6-[(AZEPAN-1-YL)METHYL]-4-(3,4-DIMETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives This compound is characterized by its unique structure, which includes an azepane ring, a dimethoxyphenyl group, and a tetrahydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-[(AZEPAN-1-YL)METHYL]-4-(3,4-DIMETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can be achieved through a multi-step process involving the Biginelli reaction. This reaction typically involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. For this specific compound, the reaction involves:

    Starting Materials: 3,4-dimethoxybenzaldehyde, methyl acetoacetate, and azepane-1-carboxamide.

    p-Toluenesulfonic acid (PTSA).

    Solvent: Ethanol.

    Reaction Conditions: Reflux conditions for several hours.

The reaction proceeds through the formation of an intermediate dihydropyrimidinone, which is then further modified to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Biginelli reaction to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

METHYL 6-[(AZEPAN-1-YL)METHYL]-4-(3,4-DIMETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: The compound’s chemical properties make it suitable for use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL 6-[(AZEPAN-1-YL)METHYL]-4-(3,4-DIMETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar tetrahydropyrimidine core and dimethoxyphenyl group but differs in the presence of a styryl group and ethyl ester.

    3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Although structurally different, this compound also features a heterocyclic core and has been studied for its energetic properties.

Uniqueness

METHYL 6-[(AZEPAN-1-YL)METHYL]-4-(3,4-DIMETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its combination of an azepane ring, dimethoxyphenyl group, and tetrahydropyrimidine core

Properties

Molecular Formula

C21H29N3O5

Molecular Weight

403.5 g/mol

IUPAC Name

methyl 6-(azepan-1-ylmethyl)-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C21H29N3O5/c1-27-16-9-8-14(12-17(16)28-2)19-18(20(25)29-3)15(22-21(26)23-19)13-24-10-6-4-5-7-11-24/h8-9,12,19H,4-7,10-11,13H2,1-3H3,(H2,22,23,26)

InChI Key

BVDXLXKEEVSGNH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)CN3CCCCCC3)C(=O)OC)OC

Origin of Product

United States

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